3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone
Description
3,4-Dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone is a bifunctional quinoline derivative featuring a methanone bridge linking a 3,4-dihydroquinoline moiety to a 4-hydroxyquinoline group.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-14-8-2-3-9-16(14)20-12-15(18)19(23)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12H,5,7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITRILYPXHATHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinoline with a suitable aldehyde or ketone, followed by cyclization to form the dihydroquinoline ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The methanone scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Pharmacological Activity Comparisons
- Hypoglycemic Activity: The analog (4-(1H-imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone demonstrated high affinity for γ-PPAR and DPP4 (−10.1 kcal/mol and −9.9 kcal/mol, respectively), suggesting the target compound’s hydroxyl group may similarly enhance interactions with metabolic enzymes .
- Parkin E3 Ligase Modulation : Analogs with tetrahydropyrazolo-pyrazinyl substituents (e.g., Preparation 7AK ) showed efficacy as allosteric modulators, attributed to their rigid, planar structures .
- Cannabinoid Receptor Affinity: Pyrrole- and indole-derived methanones (unrelated but structurally informative) highlight that chain length and cyclic substituents critically influence CB1 receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
